molecular formula C31H30F3N7O2 B14792637 4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide

4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B14792637
M. Wt: 589.6 g/mol
InChI Key: JZLAJYOZJKREKH-UHFFFAOYSA-N
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Description

4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of multiple functional groups, including a piperazine ring, a pyrimidine ring, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate benzoyl chloride derivative to form the piperazine-benzamide intermediate.

    Coupling with pyrimidine derivative: The piperazine-benzamide intermediate is then coupled with a pyrimidine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Introduction of the trifluoromethyl group:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is used in biological studies to investigate its interactions with various biological targets, such as enzymes and receptors.

    Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of certain types of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to the suppression of tumor growth.

Comparison with Similar Compounds

4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:

    Imatinib: Both compounds are tyrosine kinase inhibitors, but this compound has a different chemical structure, which may result in different binding affinities and selectivities.

    Dasatinib: Another tyrosine kinase inhibitor with a different chemical structure, which may lead to variations in its pharmacokinetic and pharmacodynamic properties.

    Nilotinib: Similar to Imatinib and Dasatinib, but with modifications in its chemical structure that enhance its potency and selectivity for certain tyrosine kinases.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H30F3N7O2

Molecular Weight

589.6 g/mol

IUPAC Name

4-methyl-3-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-5-yl]-1-N-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C31H30F3N7O2/c1-20-6-7-21(28(42)37-24-5-3-4-22(17-24)31(32,33)34)16-27(20)29(43)38-25-18-35-30(36-19-25)39-23-8-10-26(11-9-23)41-14-12-40(2)13-15-41/h3-11,16-19H,12-15H2,1-2H3,(H,37,42)(H,38,43)(H,35,36,39)

InChI Key

JZLAJYOZJKREKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Origin of Product

United States

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